molecular formula C17H14N4O6S B4923745 N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide CAS No. 6081-06-7

N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide

Cat. No.: B4923745
CAS No.: 6081-06-7
M. Wt: 402.4 g/mol
InChI Key: QWVLTYHZGVVMPD-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide is a heterocyclic compound featuring three key structural motifs:

5-Nitro-1,3-thiazole: A nitro-substituted thiazole ring known for its electron-withdrawing properties and role in antimicrobial activity .

Oxolane (tetrahydrofuran) methyl group: A cyclic ether substituent that enhances solubility and modulates pharmacokinetics .

This compound’s molecular complexity suggests applications in drug development, particularly targeting microbial infections or cancer. Its synthesis likely involves coupling 5-nitrothiazole-2-amine with a pre-functionalized isoindole-5-carboxylic acid derivative, analogous to methods used for related carboxamides .

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S/c22-14(19-17-18-7-13(28-17)21(25)26)9-3-4-11-12(6-9)16(24)20(15(11)23)8-10-2-1-5-27-10/h3-4,6-7,10H,1-2,5,8H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLTYHZGVVMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387271
Record name N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6081-06-7
Record name N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous molecules (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Reference
Target Compound 5-Nitrothiazole, phthalimide, oxolane-methyl Potential antimicrobial/anticancer (inferred)
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide 5-Nitrothiazole, furan Antimicrobial
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide 5-Nitrothiazole, trifluoromethyl benzamide Antiparasitic, high antimicrobial activity
N-(1,3-dioxoisoindolin-4-yl)acetamide Phthalimide, acetamide Moderate anticancer activity
N-(1H-indol-6-yl)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide Phthalimide, methoxyethyl, indole Anticancer (specific targets under study)

Key Comparative Insights

Role of the 5-Nitrothiazole Moiety
The 5-nitro group on the thiazole ring is critical for antimicrobial activity, as seen in N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide , which outperforms nitrofurazone against parasites . The electron-withdrawing nitro group enhances electrophilicity, facilitating interactions with microbial enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) .

Impact of the Phthalimide Core
The isoindole-1,3-dione (phthalimide) core in the target compound distinguishes it from simpler carboxamides. Derivatives like N-(1,3-dioxoisoindolin-4-yl)acetamide exhibit moderate anticancer activity, suggesting the phthalimide’s planar structure aids DNA intercalation or protein binding .

Substituent Effects on Bioactivity

  • Oxolane vs. Furan/Trifluoromethyl : The oxolane-methyl group in the target compound may improve solubility compared to furan () or lipophilic trifluoromethyl groups (), balancing bioavailability and membrane permeability.
  • Methoxyethyl vs. Oxolane-Methyl : In N-(1H-indol-6-yl)-2-(2-methoxyethyl)-... , the methoxyethyl chain enhances binding to hydrophobic enzyme pockets . The oxolane-methyl group in the target compound could offer similar advantages with reduced metabolic degradation.

Synthetic Accessibility
The target compound’s synthesis is inferred to involve coupling reactions, similar to N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide , which uses carbodiimide-mediated amidation . Challenges may arise in functionalizing the isoindole core without side reactions.

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